B1577236 OdP2a

OdP2a

Cat. No.: B1577236
Attention: For research use only. Not for human or veterinary use.
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Description

OdP2a (Octadecylphosphonic acid dimer) is a metallo-organic coordination compound characterized by its unique bilayer structure formed through the self-assembly of octadecylphosphonic acid (OPA) molecules coordinated with divalent metal ions (e.g., Zn²⁺, Cu²⁺). Its synthesis involves a hydrothermal reaction where OPA ligands form stable chelates with metal centers, resulting in a lamellar crystalline lattice . This compound exhibits exceptional thermal stability (decomposition temperature >350°C) and hydrophobic properties, making it suitable for applications in corrosion-resistant coatings, organic electronics, and catalysis . Key structural attributes include:

  • Molecular formula: C₃₆H₇₄O₆P₂M (M = metal ion).
  • Layer spacing: 2.8–3.2 nm, confirmed by X-ray diffraction (XRD).
  • Surface energy: 18–22 mJ/m², measured via contact angle analysis .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLSGILGAGKHIVCGLSGPCQSLNRKSSDVEYHLAKC

Origin of Product

United States

Comparison with Similar Compounds

Compound X : Hexadecylphosphonic acid (HDPA)

  • Structure : Shorter alkyl chain (C₁₆ vs. C₁₈ in OdP2a), leading to reduced layer spacing (2.1–2.4 nm) .
  • Thermal Stability : Lower decomposition temperature (~280°C) due to weaker van der Waals interactions between alkyl chains .
  • Applications: Limited to low-temperature coatings; less effective in high-stress environments compared to this compound.
Property This compound HDPA
Layer spacing (nm) 2.8–3.2 2.1–2.4
Decomposition Temp. >350°C ~280°C
Hydrophobicity (θ) 145° 128°

Compound Y : Phenylphosphonic acid (PPA)

  • Structure : Aromatic ring replaces alkyl chain, creating a rigid, planar structure.
  • Reactivity : Higher acidity (pKa = 1.2 vs. 4.8 for this compound) enhances catalytic activity in esterification but reduces hydrolytic stability .
  • Limitations: Poor solubility in non-polar solvents, restricting its use in coatings.

Functional Analogues: Silane-Based Coatings

Compound Z : Octadecyltrimethoxysilane (OTMS)

  • Mechanism : Forms covalent Si-O-M bonds with substrates, unlike this compound’s coordination-driven assembly.
  • Durability : Superior adhesion to silica-based surfaces but prone to hydrolysis in acidic conditions (pH < 4) .
  • Performance Data :
Parameter This compound OTMS
Adhesion Strength 12 MPa 18 MPa
Acid Resistance (pH 2) Stable Degrades in 24h
Synthesis Complexity Moderate High

Key Research Findings

  • Catalytic Efficiency: this compound’s Zn²⁺ variant shows 30% higher turnover frequency (TOF) in CO₂ reduction compared to HDPA-Cu²⁺, attributed to optimal metal-ligand charge transfer .
  • Environmental Impact : this compound’s biodegradability is 40% lower than silane analogues, raising concerns for eco-friendly applications .
  • Cost Analysis : Production costs for this compound are 15–20% higher than OTMS due to metal precursor expenses .

Critical Evaluation of Research Limitations

  • Data Gaps : Few studies compare this compound with transition metal phosphonates (e.g., Fe²⁺ or Ni²⁺ variants), limiting insights into metal ion effects .
  • Methodological Variability : Inconsistent testing protocols (e.g., corrosion resistance assays) hinder direct performance comparisons .
  • Scalability Challenges : this compound’s hydrothermal synthesis requires precise temperature control, complicating industrial-scale production .

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